3-(Anthracen-9-yl)pyridine
Overview
Description
3-(Anthracen-9-yl)pyridine is an organic compound that combines the structural features of anthracene and pyridine. It is known for its unique photophysical properties, making it a valuable compound in various scientific research fields. The compound’s molecular formula is C19H13N, and it has a molecular weight of 255.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Anthracen-9-yl)pyridine typically involves the coupling of anthracene derivatives with pyridine. One common method includes the reaction of 9-bromoanthracene with pyridine boronic acid pinacole ester in the presence of a palladium catalyst . The reaction conditions often involve heating the mixture in a suitable solvent, such as acetonitrile, under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(Anthracen-9-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthracene-9,10-dione derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted anthracene and pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-(Anthracen-9-yl)pyridine has a wide range of applications in scientific research:
Biology: The compound’s photophysical properties make it useful in bioimaging and fluorescence studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(Anthracen-9-yl)pyridine is primarily related to its ability to participate in charge transfer and aggregation-induced emission processes. The compound can form hydrogen bonds and engage in intramolecular charge transfer, which influences its photophysical behavior. These properties are crucial for its applications in optoelectronics and bioimaging .
Comparison with Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9,10-Dimethylanthracene: Another anthracene derivative with altered photophysical properties.
Uniqueness: 3-(Anthracen-9-yl)pyridine stands out due to its dual-binding behavior and the ability to form stable complexes with metals like platinum. This dual-binding capability allows for the creation of bespoke structures with unique photophysical properties, making it a versatile compound in various research fields .
Properties
IUPAC Name |
3-anthracen-9-ylpyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N/c1-3-9-17-14(6-1)12-15-7-2-4-10-18(15)19(17)16-8-5-11-20-13-16/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVELJKVGYZEBLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295062 | |
Record name | 3-(9-anthryl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70295062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20308-97-8 | |
Record name | NSC99470 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99470 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(9-anthryl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70295062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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